molecular formula C13H7N3O4S B7827814 2-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]indene-1,3-dione

2-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]indene-1,3-dione

Cat. No.: B7827814
M. Wt: 301.28 g/mol
InChI Key: XEMQPCABSZGIPG-UHFFFAOYSA-N
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Description

Compound “2-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]indene-1,3-dione” is a chemical entity registered in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of compound “2-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]indene-1,3-dione” involves several steps, including specific reaction conditions and reagents. The synthetic routes typically include:

    Step 1: Initial formation of the core structure through a series of chemical reactions.

    Step 2: Functionalization of the core structure to introduce specific functional groups.

    Step 3: Purification and isolation of the final product.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced technologies and equipment to control reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Compound “2-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]indene-1,3-dione” undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Compound “2-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]indene-1,3-dione” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of compound “2-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]indene-1,3-dione” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compound “2-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]indene-1,3-dione” can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include those with similar functional groups or core structures. The uniqueness of compound “this compound” lies in its specific combination of functional groups and its resulting chemical and biological properties.

Some similar compounds include:

  • Compound A: Known for its similar core structure but different functional groups.
  • Compound B: Shares similar functional groups but has a different core structure.
  • Compound C: Exhibits similar biological activities but differs in its chemical structure.

Properties

IUPAC Name

2-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3O4S/c17-11-7-3-1-2-4-8(7)12(18)9(11)5-14-13-15-6-10(21-13)16(19)20/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMQPCABSZGIPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CNC3=NC=C(S3)[N+](=O)[O-])C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CNC3=NC=C(S3)[N+](=O)[O-])C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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